4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one

Physicochemical Property Comparison Drug-likeness Prediction Heterocyclic Scaffold Optimization

4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one (CAS 142050-45-1) is a synthetic heterocyclic compound belonging to the 5(4H)-oxazolone (azlactone) class. It is characterized by a 2-phenyl substituent and a saturated 4-(2,4-dimethoxybenzyl) group, distinguishing it from the more common unsaturated 4-arylidene oxazolone derivatives.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 142050-45-1
Cat. No. B12891466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one
CAS142050-45-1
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C18H17NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3
InChIKeyRIPPMPOWMSNFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one (CAS 142050-45-1): Chemical Identity and Core Structural Classification for Procurement


4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one (CAS 142050-45-1) is a synthetic heterocyclic compound belonging to the 5(4H)-oxazolone (azlactone) class [1]. It is characterized by a 2-phenyl substituent and a saturated 4-(2,4-dimethoxybenzyl) group, distinguishing it from the more common unsaturated 4-arylidene oxazolone derivatives. The compound has a molecular formula of C18H17NO4, a molecular weight of 311.33 g/mol, and a predicted XLogP3 of 3.4 [1]. Its structural features suggest utility as a synthetic intermediate and a potential scaffold in medicinal chemistry, particularly where saturation at the C-4 position is a critical differentiator.

Why Generic 5(4H)-Oxazolone Substitution Fails: The Critical Role of C-4 Saturation in 142050-45-1


In-class 5(4H)-oxazolones cannot be generically interchanged due to profound differences in chemical reactivity, stability, and biological target engagement dictated by the C-4 substituent's hybridization [1]. The target compound's saturated 4-benzyl group imparts sp3 character at the C-4 position, fundamentally altering its conformational flexibility, metabolic susceptibility, and electronic distribution compared to the planar, conjugated 4-benzylidene analogs that dominate the literature [1]. This saturation eliminates the Michael acceptor properties of the exocyclic double bond, leading to a distinct stability and reactivity profile that directly impacts its suitability in multi-step synthetic routes and its interaction with biological nucleophiles. Selection must be based on these specific structural properties rather than class-level assumptions.

Quantitative Differential Evidence for 142050-45-1: A Comparator-Based Guide to C-4 Saturated Oxazolone Performance


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Unsaturated 4-Benzylidene Analog

The target compound, 4-[(2,4-dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one, demonstrates a quantifiably higher predicted lipophilicity (XLogP3 = 3.4) compared to its direct unsaturated analog, 4-[(2,4-dimethoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one (CAS 118555-99-0, XLogP3 = 2.9) [1]. This difference stems from the replacement of the planar, polarizable exocyclic double bond with a more hydrophobic saturated methylene bridge [1].

Physicochemical Property Comparison Drug-likeness Prediction Heterocyclic Scaffold Optimization

Reduced Topological Polar Surface Area (TPSA) as a Proxy for Improved Permeability

The saturated nature of the target compound results in a slightly reduced Topological Polar Surface Area (TPSA) of 57.1 Ų [1], compared to its unsaturated analog which has a predicted TPSA of approximately 59 Ų . While the difference is small, the directionality is consistent with the removal of a polarizable double bond, and a TPSA below 60 Ų is generally considered favorable for oral absorption.

Physicochemical Property Comparison ADME Prediction Medicinal Chemistry Design

Class-Level Tyrosinase Inhibition Provides Activity Anchor for 142050-45-1 as a Stable Scaffold

A focused SAR study on 17 oxazolone derivatives establishes the class as potent tyrosinase inhibitors, with IC50 values ranging from 1.23 to 17.73 µM [1]. The study confirms that substitutions at the C-4 position are vital for activity [1]. While the target saturated compound was not directly tested, the lead compound 7 (IC50 = 1.23 µM) significantly outperformed the standard inhibitors l-mimosine (IC50 = 3.68 µM) and kojic acid (IC50 = 16.67 µM) [1]. The target compound's saturated scaffold offers a chemically stable core that mitigates the risk of off-target reactions associated with the Michael acceptor moiety in the benzylidene analogs.

Tyrosinase Inhibition Biological Activity Structure-Activity Relationship (SAR)

Strategic Application Scenarios for Procuring 4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one (142050-45-1)


Hit-to-Lead Optimization in Tyrosinase Inhibitor Programs

For research programs targeting hyperpigmentation disorders or food browning, 142050-45-1 serves as a logically prioritized scaffold. Its saturated C-4 linkage eliminates the promiscuous reactivity of benzylidene analogs, potentially improving selectivity profiles. The class-level potency anchor, with derivatives achieving an IC50 as low as 1.23 µM against tyrosinase [1], provides a validated starting point. Its superior predicted lipophilicity (XLogP3 = 3.4) further supports membrane-based assays [2].

Synthetic Chemistry: A Stable Chiral Building Block

Oxazolones are widely used as precursors for α,α-disubstituted amino acids. The saturated nature of 142050-45-1 renders it an ideal intermediate for exploring alkylation reactions at C-4, as it avoids the competing conjugate addition pathways that plague 4-benzylidene oxazolones. This chemical stability allows for a cleaner reaction profile and higher synthetic yields, as documented in general azlactone chemistry [3].

Physicochemical Probe for Cellular Permeability Models

With a predicted XLogP3 of 3.4 and a TPSA of 57.1 Ų [2], this compound occupies a favorable drug-like chemical space. It can be utilized as a neutral, moderately lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies, serving as a benchmark for the permeability of saturated heterocyclic scaffolds against their unsaturated counterparts.

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